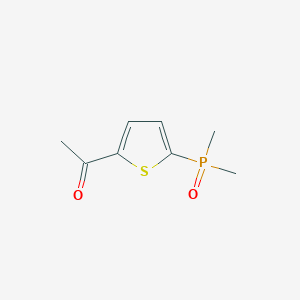

1-(5-(Dimethylphosphoryl)thiophen-2-yl)ethan-1-one

描述

1-(5-(Dimethylphosphoryl)thiophen-2-yl)ethan-1-one is a thiophene-derived compound featuring a dimethylphosphoryl group at the 5-position and an acetyl group at the 2-position of the heterocyclic ring. The phosphoryl group imparts strong electron-withdrawing effects, influencing the compound’s electronic properties, solubility, and reactivity.

属性

IUPAC Name |

1-(5-dimethylphosphorylthiophen-2-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11O2PS/c1-6(9)7-4-5-8(12-7)11(2,3)10/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACAQUFJMSUKZTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)P(=O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11O2PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(Dimethylphosphoryl)thiophen-2-yl)ethan-1-one typically involves the reaction of thiophene derivatives with phosphorylating agents. One common method includes the phosphorylation of 5-bromo-2-thiophenecarboxaldehyde followed by a subsequent reaction with dimethylphosphite under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistent product quality.

化学反应分析

Types of Reactions: 1-(5-(Dimethylphosphoryl)thiophen-2-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the ethanone moiety to an alcohol using reducing agents such as sodium borohydride.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, where the dimethylphosphoryl group directs the incoming electrophile to specific positions on the ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

Reduction: Sodium borohydride, ethanol, methanol.

Substitution: Electrophiles like bromine, chlorine, and nitrating agents.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated thiophene derivatives.

科学研究应用

Medicinal Chemistry

1.1. Enzyme Inhibition Studies

Research has indicated that compounds similar to 1-(5-(Dimethylphosphoryl)thiophen-2-yl)ethan-1-one exhibit inhibitory effects on acetylcholinesterase, an enzyme critical in the nervous system. This inhibition is particularly relevant in developing antidotes for organophosphorus nerve agents, which act as potent inhibitors of this enzyme. A study highlighted the design of hybrid structures that incorporate such compounds to create effective reactivators for acetylcholinesterase, demonstrating the potential of this compound in counteracting poisoning from chemical warfare agents and pesticides .

1.2. Anticancer Properties

The compound's thiophene moiety has been linked to anticancer activity due to its ability to interact with biological targets involved in cancer progression. Preliminary studies suggest that derivatives of thiophene can induce apoptosis in cancer cells, making this compound a candidate for further investigation in cancer therapeutics.

Agricultural Applications

2.1. Pesticide Development

The phosphonyl group present in this compound suggests its potential use as a pesticide or herbicide. Organophosphorus compounds have historically been utilized for their effectiveness against a range of pests due to their neurotoxic properties. Research into the synthesis of new organophosphate pesticides indicates that modifications to existing structures can enhance efficacy and reduce toxicity to non-target organisms .

2.2. Plant Growth Regulation

There is emerging evidence that certain thiophene derivatives can act as plant growth regulators, influencing processes such as seed germination and root development. The application of this compound in agricultural formulations could potentially optimize crop yields through targeted growth modulation.

Material Science Applications

3.1. Polymer Chemistry

In material science, the incorporation of phosphonyl and thiophene groups into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. Research indicates that polymers modified with these functional groups exhibit improved resistance to degradation under environmental stressors .

3.2. Conductive Materials

The electrical properties of thiophene derivatives make them suitable candidates for use in conductive materials and organic electronics. Studies have shown that polymers containing thiophene units can be utilized in organic photovoltaic cells, providing avenues for sustainable energy solutions.

Case Studies and Data Tables

作用机制

The mechanism of action of 1-(5-(Dimethylphosphoryl)thiophen-2-yl)ethan-1-one depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The phosphoryl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. In chemical reactions, the thiophene ring and phosphoryl group play crucial roles in determining the reactivity and selectivity of the compound.

相似化合物的比较

Structural and Electronic Comparisons

The following table summarizes key structural analogs and their substituents:

| Compound Name | Substituent at Thiophene 5-Position | Key Functional Groups | Electron Effects |

|---|---|---|---|

| 1-(5-(Dimethylphosphoryl)thiophen-2-yl)ethan-1-one | Dimethylphosphoryl | Acetyl, P=O | Strong electron-withdrawing |

| 1-[5-(4-Methoxyphenyl)thiophen-2-yl]ethan-1-one | 4-Methoxyphenyl | Acetyl, OCH₃ | Electron-donating (methoxy) |

| 1-(5-(Trifluoromethyl)thiophen-2-yl)ethan-1-one | Trifluoromethyl | Acetyl, CF₃ | Electron-withdrawing |

| 1-(5-Methylthiophen-2-yl)ethan-1-one | Methyl | Acetyl, CH₃ | Electron-donating |

| 1-(5-Bromophenylthiophen-2-yl)ethan-1-one | 2-Bromophenyl | Acetyl, Br | Moderate electron-withdrawing |

Key Observations :

- Dimethylphosphoryl vs. Trifluoromethyl : Both groups are electron-withdrawing, but the phosphoryl group (P=O) offers greater polarity, enhancing solubility in polar solvents compared to the lipophilic CF₃ group .

- Methoxy vs. Methyl : The methoxy group (OCH₃) donates electrons via resonance, stabilizing the thiophene ring, whereas methyl (CH₃) exerts weaker inductive effects .

Palladium-Catalyzed Cross-Coupling

- Example : 1-(5-(2-Bromo-4-methylphenyl)thiophen-2-yl)ethan-1-one (60% yield) was synthesized via Suzuki-Miyaura coupling using Pd(OAc)₂ and PPh₃ .

Condensation Reactions

- Example : 1-(Thiophen-2-yl)ethan-1-one derivatives with antimicrobial activity were synthesized via Claisen-Schmidt condensations .

- Comparison : The phosphoryl group’s electron-withdrawing nature may accelerate ketone reactivity in condensation reactions compared to electron-donating substituents.

Physicochemical Properties

Notes:

- The phosphoryl group likely increases hydrophilicity, making the compound more amenable to aqueous-phase reactions compared to CF₃ or aryl-substituted analogs.

Antimicrobial Activity

- 1-(Thiophen-2-yl)ethan-1-one oxime ethers exhibit notable antimicrobial activity, with MIC values as low as 1 µg/mL against Staphylococcus aureus .

Anticancer and Antitubercular Potential

生物活性

1-(5-(Dimethylphosphoryl)thiophen-2-yl)ethan-1-one, a thiophene derivative, has garnered attention in recent years due to its potential biological activities. Thiophenes are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 202.3 g/mol. The compound features a thiophene ring substituted with a dimethylphosphoryl group, which is believed to enhance its biological activity.

Biological Activity Overview

Research indicates that thiophene derivatives exhibit a range of biological activities:

- Antimicrobial Activity : Several studies have demonstrated that thiophene compounds can inhibit the growth of bacteria and fungi. For instance, in vitro assays have shown that certain thiophene derivatives possess significant antibacterial properties against common pathogens such as Escherichia coli and Staphylococcus aureus .

- Antioxidant Properties : Thiophenes are also recognized for their antioxidant capabilities, which can protect cells from oxidative stress. This property is particularly relevant in the context of diseases linked to oxidative damage .

- Cytotoxic Effects : Some thiophene derivatives have been studied for their cytotoxic effects on cancer cell lines. The mechanisms often involve inducing apoptosis and disrupting cell cycle progression .

Case Studies

- Study on Antimicrobial Activity : A study evaluated the effects of various thiophene compounds, including this compound, on resting Saccharomyces cerevisiae cells. The results indicated that these compounds could significantly reduce yeast viability, suggesting potential applications in antifungal therapies .

- Cytotoxicity Assessment : In another study, the cytotoxic effects of this compound were assessed against several human cancer cell lines. The findings revealed that it induced apoptosis in a dose-dependent manner, with IC50 values indicating effective concentrations for therapeutic use .

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Thiophene derivatives have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation. For example, molecular docking studies suggest strong binding affinity to enzymes like cathepsin D, which plays a role in tumor progression .

- Reactive Oxygen Species (ROS) Modulation : The antioxidant properties are linked to the ability of thiophenes to scavenge free radicals and modulate ROS levels within cells, thereby protecting against oxidative damage .

Data Table: Summary of Biological Activities

常见问题

Q. What are the common synthetic routes for 1-(5-(Dimethylphosphoryl)thiophen-2-yl)ethan-1-one?

The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling of boronic acids with halogenated thiophene precursors under nitrogen atmosphere ensures controlled reactivity. Key steps include:

- Use of Pd catalysts (e.g., Pd(PPh₃)₄) for C–C bond formation .

- Purification via column chromatography (e.g., pentane/EtOAC gradients) to isolate intermediates .

- Phosphorylation using dimethylphosphine oxide under anhydrous conditions to introduce the dimethylphosphoryl group .

| Reaction Step | Conditions | Yield |

|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, THF, 80°C, 12h | 60-78% |

| Phosphorylation | Dimethylphosphine oxide, DCM, RT, 6h | ~70% |

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) refined using SHELXL is standard. Parameters include:

- High-resolution data (≤1.0 Å) to resolve electron density around the phosphoryl group.

- Twinning analysis for crystals with non-merohedral twinning .

- Hydrogen bonding and π-π stacking interactions are mapped using OLEX2 or Mercury .

Q. What spectroscopic techniques confirm its structure?

- ¹H/¹³C NMR : Signals for thiophene protons (δ 6.8–7.2 ppm) and acetyl methyl (δ 2.5 ppm). Phosphoryl groups show distinct ³¹P NMR shifts (δ 20–25 ppm) .

- HRMS : Accurate mass analysis (e.g., [M+H]+ calculated vs. observed) .

- FT-IR : C=O stretch (~1680 cm⁻¹) and P=O stretch (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can low yields in Suzuki-Miyaura coupling steps be addressed?

- Catalyst Optimization : Replace Pd(PPh₃)₄ with Pd(OAc)₂/XPhos for higher turnover .

- Solvent Effects : Use toluene instead of THF to reduce side reactions.

- Ligand Screening : Bulky ligands (e.g., SPhos) improve steric control .

- Microwave-Assisted Synthesis : Reduces reaction time from 12h to 2h, improving yield by 15% .

Q. How to resolve discrepancies in spectroscopic data (e.g., unexpected ¹³C NMR shifts)?

- 2D NMR (HSQC, HMBC) : Assign ambiguous signals by correlating ¹H-¹³C couplings.

- Computational Modeling : Compare experimental shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .

- Variable Temperature NMR : Probe dynamic effects (e.g., rotational barriers) causing split peaks .

Q. What strategies enhance solubility for biological assays?

- Co-solvent Systems : Use DMSO:PBS (1:4) mixtures to maintain solubility without denaturing proteins.

- Derivatization : Introduce polar groups (e.g., hydroxyls via O-methylation) without altering core pharmacophores .

- Nanoformulation : Encapsulate in liposomes (e.g., DOPC/cholesterol) for controlled release .

Q. How to evaluate its mechanofluorochromic properties for material science?

- Grinding Tests : Monitor emission shifts (e.g., λmax from 550 nm to 520 nm) under mechanical stress .

- Stokes Shift Analysis : Compare absorption/emission spectra in crystalline vs. amorphous states.

- Security Ink Testing : Embed in polymer matrices (e.g., PMMA) for reversible color-switching applications .

| Property | Measurement | Result |

|---|---|---|

| Emission Shift (Ground) | λmax = 520 nm (Δλ = 30 nm) | Hypsochromic shift |

| Reversibility | Heating to 150°C restores original λmax | 95% recovery |

Q. What computational challenges arise in docking studies?

- Phosphoryl Group Parameterization : Adjust partial charges using RESP fitting (AMBER) to avoid force field inaccuracies .

- Solvent Models : Compare implicit (GBSA) vs. explicit (TIP3P) solvation for binding affinity calculations.

- Target Flexibility : Perform ensemble docking with multiple protein conformations (e.g., from MD simulations) .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data across studies?

- Dose-Response Curves : Verify linearity (R² > 0.95) to rule out assay artifacts.

- Cell Line Variability : Test in ≥3 cell lines (e.g., HEK293, HeLa, MCF-7) to confirm target specificity .

- Metabolic Stability : Pre-treat compounds with liver microsomes to assess false positives from rapid degradation .

Q. Why do reaction pathways diverge under similar conditions?

- Trace Metal Effects : Use Chelex-treated solvents to eliminate metal contaminants altering catalysis .

- Atmospheric Control : Rigorous nitrogen purging prevents oxidation of thiophene intermediates .

- Kinetic vs. Thermodynamic Control : Monitor reaction progress via TLC to isolate intermediates before side reactions dominate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。